molecular formula C10H11NO3 B1323091 6-(Cyclobutyloxy)nicotinic acid

6-(Cyclobutyloxy)nicotinic acid

Cat. No.: B1323091
M. Wt: 193.2 g/mol
InChI Key: FGLGZAUXFZXZFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Cyclobutyloxy)nicotinic acid (CAS: 1072855-44-7) is a substituted nicotinic acid derivative featuring a cyclobutyloxy group at the 6-position of the pyridine ring. Its molecular formula is C₁₀H₁₁NO₃, with a molecular weight of 209.20 g/mol . This compound is characterized by its bicyclic ether substituent, which introduces steric bulk and conformational rigidity compared to simpler substituents like methoxy or hydroxyl groups.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

IUPAC Name

6-cyclobutyloxypyridine-3-carboxylic acid

InChI

InChI=1S/C10H11NO3/c12-10(13)7-4-5-9(11-6-7)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,12,13)

InChI Key

FGLGZAUXFZXZFL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=NC=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Nicotinic Acid Derivatives

Nicotinic acid derivatives are studied for their structural diversity and applications in medicinal chemistry and microbial metabolism. Below is a comparative analysis of 6-(cyclobutyloxy)nicotinic acid with key analogs:

Structural and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Cyclobutyloxy C₁₀H₁₁NO₃ 209.20 High lipophilicity, rigid structure
6-Methoxynicotinic acid Methoxy C₇H₇NO₃ 153.14 Moderate polarity, smaller substituent
6-(Benzyloxy)nicotinic acid Benzyloxy C₁₂H₁₁NO₃ 229.23 High lipophilicity, aromatic ring
6-Hydroxynicotinic acid Hydroxyl C₆H₅NO₃ 139.11 High polarity, bacterial metabolite
2-(Arylamino)-6-(trifluoromethyl)nicotinic acid Trifluoromethyl, arylamino C₁₃H₁₀F₃NO₂ 269.22 Electronegative, HIV-1 RT inhibition

Key Observations :

  • Electronegativity: The trifluoromethyl group in 2-(arylamino)-6-(trifluoromethyl)nicotinic acid enhances metabolic stability and target binding via hydrophobic and electrostatic interactions .
  • Conformational Effects : The cyclobutyloxy group introduces steric constraints, which may influence binding to biological targets compared to flexible substituents like methoxy .
Antimicrobial and Metabolic Pathways
  • 6-Hydroxynicotinic Acid : A key intermediate in bacterial degradation of nicotinic acid. Pseudomonas fluorescens and Clostridium species hydroxylate nicotinic acid at the 6-position, forming 6-hydroxynicotinic acid, which undergoes oxidative decarboxylation to maleamic acid . This pathway is oxygen-dependent and involves flavin-containing enzymes .
  • This compound: No direct metabolic data is available, but bulkier substituents likely hinder enzymatic hydroxylation, making it resistant to bacterial degradation compared to 6-hydroxynicotinic acid .

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